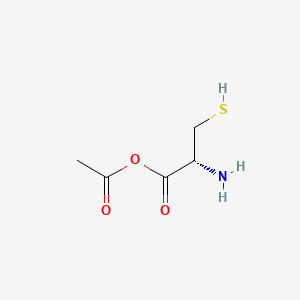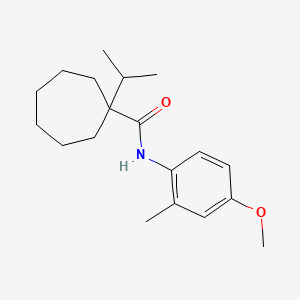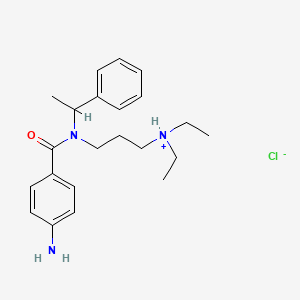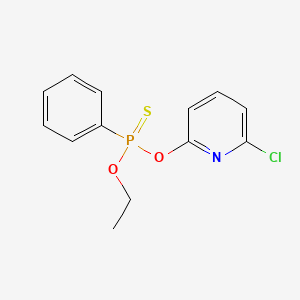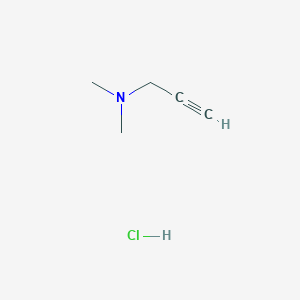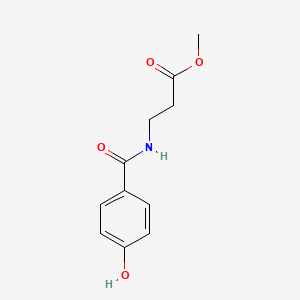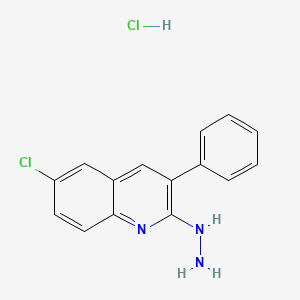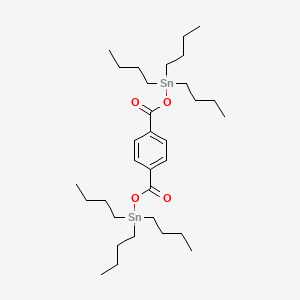
(Terephthaloylbis(oxy))bis(tributylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Terephthaloylbis(oxy))bis(tributylstannane) is a heterocyclic organic compound with the molecular formula C₃₂H₅₈O₄Sn₂ and a molecular weight of 744.22 g/mol . It is also known by its IUPAC name, bis(tributylstannyl) benzene-1,4-dicarboxylate . This compound is primarily used in experimental and research settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Terephthaloylbis(oxy))bis(tributylstannane) typically involves the reaction of terephthaloyl chloride with tributyltin oxide under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Terephthaloylbis(oxy))bis(tributylstannane) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(Terephthaloylbis(oxy))bis(tributylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form stannous derivatives.
Substitution: The tributyltin groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
(Terephthaloylbis(oxy))bis(tributylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stannylated intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Wirkmechanismus
The mechanism of action of (Terephthaloylbis(oxy))bis(tributylstannane) involves its interaction with molecular targets through its stannyl groups. These interactions can lead to the formation of covalent bonds with other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl(methacryloyloxy)stannane
- Tributyl(oleoyloxy)stannane
Uniqueness
(Terephthaloylbis(oxy))bis(tributylstannane) is unique due to its terephthaloyl backbone, which provides distinct chemical properties and reactivity compared to other tributyltin compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
4756-53-0 |
|---|---|
Molekularformel |
C32H58O4Sn2 |
Molekulargewicht |
744.2 g/mol |
IUPAC-Name |
bis(tributylstannyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C8H6O4.6C4H9.2Sn/c9-7(10)5-1-2-6(4-3-5)8(11)12;6*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
HSBBMDFJUAGUJW-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


